![molecular formula C12H17NO5S B7646516 2-[Methyl-(4-propan-2-yloxyphenyl)sulfonylamino]acetic acid](/img/structure/B7646516.png)
2-[Methyl-(4-propan-2-yloxyphenyl)sulfonylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl-(4-propan-2-yloxyphenyl)sulfonylamino]acetic acid, also known as MPAASA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It belongs to the class of sulfonylurea derivatives and has been found to possess various biological activities.
Mechanism of Action
The mechanism of action of 2-[Methyl-(4-propan-2-yloxyphenyl)sulfonylamino]acetic acid is not fully understood. However, studies have suggested that it exerts its antidiabetic effects by stimulating insulin secretion from pancreatic beta cells and enhancing insulin sensitivity in peripheral tissues. It also inhibits the activity of ATP-sensitive potassium channels, leading to an increase in intracellular calcium concentration, which stimulates insulin secretion. This compound's anti-inflammatory effects are thought to be due to its ability to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. Its anticancer effects are thought to be due to its ability to induce apoptosis in cancer cells by activating caspase-3.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to lower blood glucose levels, improve glucose tolerance, and increase insulin sensitivity. It also exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[Methyl-(4-propan-2-yloxyphenyl)sulfonylamino]acetic acid is its potential use in the treatment of various diseases. It has been found to possess antidiabetic, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 2-[Methyl-(4-propan-2-yloxyphenyl)sulfonylamino]acetic acid. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, research can be conducted to improve its solubility in water, making it easier to administer in vivo. Finally, further studies can be conducted to assess its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in the field of medicine. It possesses antidiabetic, anti-inflammatory, and anticancer properties and has been found to lower blood glucose levels, improve glucose tolerance, and induce apoptosis in cancer cells. Although it has limitations such as low solubility in water, its potential use in drug development makes it a promising candidate for future research.
Synthesis Methods
The synthesis of 2-[Methyl-(4-propan-2-yloxyphenyl)sulfonylamino]acetic acid involves the reaction of 4-(2-bromoethyl)-2-methoxyphenol with 2-propanol and potassium carbonate to obtain 4-(2-propan-2-yloxyethyl)-2-methoxyphenol. The resulting compound is then reacted with p-toluenesulfonyl chloride and triethylamine to obtain 4-(2-propan-2-yloxyethyl)-2-methoxyphenyl p-toluenesulfonate. Finally, the reaction of the p-toluenesulfonate with glycine ethyl ester hydrochloride and sodium hydride yields this compound.
Scientific Research Applications
2-[Methyl-(4-propan-2-yloxyphenyl)sulfonylamino]acetic acid has been extensively studied for its potential applications in the treatment of various diseases. It has been found to possess antidiabetic, anti-inflammatory, and anticancer properties. Studies have shown that this compound can effectively lower blood glucose levels and improve glucose tolerance in diabetic animal models. It has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, this compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
2-[methyl-(4-propan-2-yloxyphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-9(2)18-10-4-6-11(7-5-10)19(16,17)13(3)8-12(14)15/h4-7,9H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJBDBGMKNIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

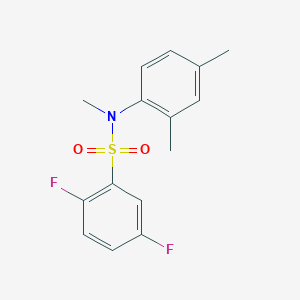
![2-chloro-N-[2-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7646461.png)
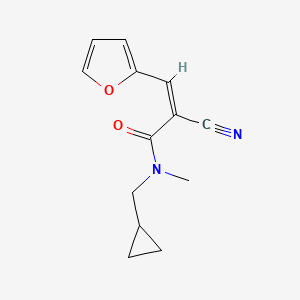
![1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7646465.png)
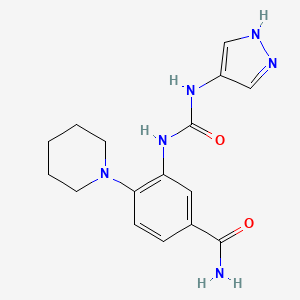
![2-chloro-N-[2-(5-fluoro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7646477.png)
![2-(methoxymethyl)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7646487.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone](/img/structure/B7646488.png)
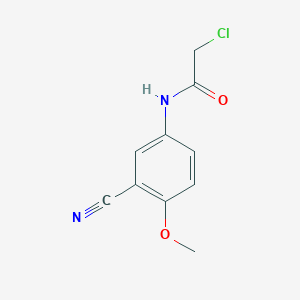
![2-Chloro-1-[4-(4-chlorophenyl)piperidin-1-yl]ethanone](/img/structure/B7646509.png)
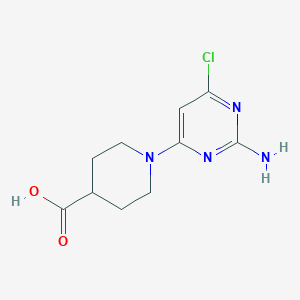
![N-[(1R)-1-cyano-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B7646528.png)
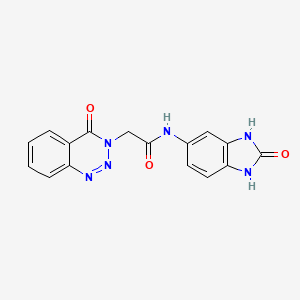
![N-(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)-4-oxo-4-pyrrolidin-1-ylbutanamide](/img/structure/B7646542.png)